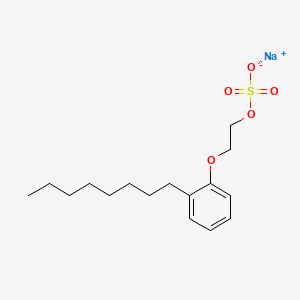

Sodium 2-(octylphenoxy)ethyl sulphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 2-(octylphenoxy)ethyl sulphate: is an anionic surfactant with the molecular formula C₁₆H₂₅NaO₅S and a molecular weight of 352.421 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(octylphenoxy)ethyl sulphate typically involves the sulfation of 2-(octylphenoxy)ethanol. The reaction is carried out using sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfating agents to a solution of 2-(octylphenoxy)ethanol, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound .

化学反应分析

Types of Reactions: Sodium 2-(octylphenoxy)ethyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents like sodium azide or sodium methoxide are commonly used.

Major Products:

Oxidation: Sulfonic acids.

Reduction: 2-(octylphenoxy)ethanol.

Substitution: Various substituted phenoxyethyl derivatives.

科学研究应用

Chemistry: Sodium 2-(octylphenoxy)ethyl sulphate is used as a surfactant in various chemical reactions to enhance the solubility of hydrophobic compounds and improve reaction kinetics .

Biology: In biological research, this compound is used to solubilize membrane proteins and other hydrophobic biomolecules, facilitating their study and characterization .

Medicine: this compound is used in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs .

Industry: In industrial applications, this compound is used in detergents, emulsifiers, and dispersants due to its excellent surfactant properties .

作用机制

The primary mechanism of action of sodium 2-(octylphenoxy)ethyl sulphate is its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the interaction of the hydrophobic octyl group with hydrophobic molecules and the hydrophilic sulfate group with water, forming micelles that encapsulate hydrophobic compounds . This property is utilized in various applications, including detergents, emulsifiers, and solubilizing agents.

相似化合物的比较

- Sodium 2-(nonylphenoxy)ethyl sulphate

- Sodium 2-(hexyloxy)ethyl sulphate

- Sodium 2-ethyl-3-hydroxyhexyl sulphate

- Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate

- Sodium 2-(2-butoxyethoxy)ethyl sulphate

Comparison: Sodium 2-(octylphenoxy)ethyl sulphate is unique due to its specific octyl group, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant. Compared to similar compounds with different alkyl chains, it offers optimal solubility and surface tension reduction properties .

生物活性

Sodium 2-(octylphenoxy)ethyl sulphate (SOPES) is a synthetic surfactant belonging to the class of alkylphenol ethoxylates. Its unique structure, featuring an octyl group attached to a phenoxyethyl moiety with a sulfate group, endows it with significant biological activity, particularly in solubilizing hydrophobic compounds and enhancing the bioavailability of pharmaceuticals. This article explores the biological activity of SOPES, its applications, and relevant research findings.

- Molecular Formula : C₁₆H₂₅NaO₅S

- Molecular Weight : Approximately 352.4 g/mol

- Structure : Contains an octyl group, a phenoxyethyl moiety, and a sulfate group.

SOPES functions primarily as a surfactant, which allows it to interact effectively with hydrophobic molecules. It forms micelles that encapsulate these compounds, significantly lowering surface tension and enhancing dispersion in aqueous solutions. This property is crucial for various biological applications, including:

- Solubilization of Membrane Proteins : SOPES facilitates the solubilization of membrane proteins and other hydrophobic biomolecules, making it invaluable in protein characterization and purification studies.

- Pharmaceutical Formulations : It is used to improve the bioavailability of poorly soluble drugs, thus enhancing their therapeutic efficacy.

Applications in Biological Research

SOPES has been extensively studied for its role in various biological contexts:

- Protein Studies : Its ability to solubilize membrane proteins allows researchers to study protein structures and functions more effectively.

- Drug Delivery Systems : SOPES enhances the solubility of active pharmaceutical ingredients (APIs), improving their absorption and effectiveness in therapeutic applications.

Toxicological Considerations

While SOPES exhibits beneficial properties in biological systems, there are concerns regarding its environmental impact and potential toxicity:

- Endocrine Disruption : Some studies have indicated that alkylphenol ethoxylates may have endocrine-disrupting effects. SOPES can degrade into octylphenol, which is known for its potential hormonal activity .

- Aquatic Toxicity : SOPES and similar compounds are included in priority substance lists due to their persistence and toxicity in aquatic environments .

Comparative Analysis with Similar Compounds

The following table summarizes key features of SOPES compared to similar surfactants:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Sodium 2-(nonylphenoxy)ethyl sulphate | 9016-45-9 | Contains a nonyl group which may enhance hydrophobic interactions further than octyl groups. |

| Sodium 2-(hexyloxy)ethyl sulphate | 9004-82-4 | Features a shorter alkyl chain, potentially offering different solubility characteristics. |

| Sodium 2-ethyl-3-hydroxyhexyl sulphate | 68131-39-5 | Contains a hydroxyl group that may influence its biological activity differently. |

| Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate | 67891-21-4 | A longer alkyl chain that may provide enhanced emulsifying properties compared to shorter chains. |

| Sodium 2-(2-butoxyethoxy)ethyl sulphate | 9004-82-4 | Incorporates an ether linkage which may alter its surfactant capabilities. |

Case Studies

- Protein Solubilization : A study demonstrated that SOPES effectively solubilized membrane proteins from various sources, allowing for better yield and purity during purification processes.

- Improved Drug Formulations : Research indicated that formulations containing SOPES significantly enhanced the bioavailability of poorly soluble drugs in vivo, showcasing its potential as an excipient in pharmaceutical applications.

属性

CAS 编号 |

63175-99-5 |

|---|---|

分子式 |

C16H25NaO5S |

分子量 |

352.4 g/mol |

IUPAC 名称 |

sodium;2-(2-octylphenoxy)ethyl sulfate |

InChI |

InChI=1S/C16H26O5S.Na/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)20-13-14-21-22(17,18)19;/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,17,18,19);/q;+1/p-1 |

InChI 键 |

FPFWMMGWQNAYFN-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。